molecular formula C10H14N2O B14838031 4-Cyclopropoxy-5-ethylpyridin-3-amine

4-Cyclopropoxy-5-ethylpyridin-3-amine

Cat. No.: B14838031
M. Wt: 178.23 g/mol
InChI Key: LJCFSFPLVCUIKG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-ethylpyridin-3-amine is a heterocyclic compound with the molecular formula C10H14N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the fourth position and an ethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-ethylpyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions. For example, a cyclopropyl halide can react with a pyridine derivative in the presence of a base to form the cyclopropoxy group.

    Ethylation: The ethyl group can be introduced through alkylation reactions, such as the reaction of the pyridine derivative with an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-ethylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-5-ethylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-ethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylpyridin-3-amine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in binding interactions.

    4-Cyclopropoxy-6-ethylpyridin-3-amine: Similar structure but with the ethyl group at a different position, which can affect its reactivity and binding properties.

Uniqueness

4-Cyclopropoxy-5-ethylpyridin-3-amine is unique due to the specific positioning of the cyclopropoxy and ethyl groups, which can confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-2-7-5-12-6-9(11)10(7)13-8-3-4-8/h5-6,8H,2-4,11H2,1H3

InChI Key

LJCFSFPLVCUIKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1OC2CC2)N

Origin of Product

United States

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